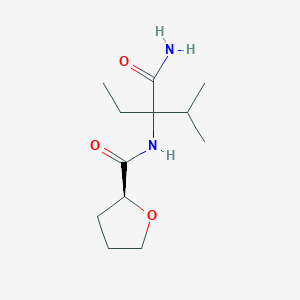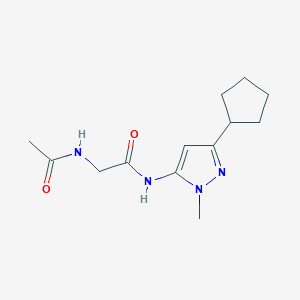![molecular formula C19H24N4O B7648385 4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile, also known as MPBD, is a chemical compound that has shown potential in scientific research applications.
Mécanisme D'action
4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile is a selective inhibitor of the protein kinase CK2, which plays a role in cell growth and differentiation. By inhibiting CK2, this compound can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a role in programmed cell death. In neurons, this compound protects against oxidative stress and improves cognitive function by increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile in lab experiments is its selectivity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation is that this compound has low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile. One area of focus could be on developing more efficient synthesis methods to increase the yield of this compound. Another area of focus could be on studying the effects of this compound on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers could investigate the potential use of this compound in combination with other drugs for cancer treatment.
Méthodes De Synthèse
4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile can be synthesized through a multi-step process that involves the reaction of 3-(4-bromophenyl)-1-(3-oxopropyl)-1H-pyrazole-4-carbaldehyde with 1-(3-aminopropyl)-4-methylpiperazine and potassium cyanide. The resulting compound is then reacted with 3-chloromethyl-1,2-oxazole to yield this compound.
Applications De Recherche Scientifique
4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile has been studied for its potential as a treatment for various diseases, including cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
4-[1-methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-3-18(16-8-9-24-13-16)21-11-17-12-23(2)22-19(17)15-6-4-14(10-20)5-7-15/h4-7,12,16,18,21H,3,8-9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUYHISBGMTWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCOC1)NCC2=CN(N=C2C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)


![4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)
![Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate](/img/structure/B7648397.png)
![4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)